(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Description
(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a chiral spirocyclic amine derivative with a unique bicyclic structure comprising a 2-membered and a 5-membered nitrogen-containing ring system. The compound’s spiro architecture and methyl substitution at the 6-position confer distinct steric and electronic properties, making it a valuable scaffold in medicinal chemistry. It is commonly used as a building block for drug discovery, particularly in kinase inhibitors and MDM2-targeting agents .
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(6R)-6-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
OSELFJSEXXQYOH-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@@H]1CNC2(CC2)CN1.Cl.Cl |
Canonical SMILES |
CC1CNC2(CC2)CN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Functionalization
The core 4,7-diazaspiro[2.5]octane structure is constructed via cyclopropane ring formation. A key intermediate, 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, undergoes substitution with nucleophiles such as glycine methyl ester hydrochloride in acetonitrile with potassium carbonate. This step introduces the secondary amine necessary for spirocycle formation. Subsequent N-benzylation or esterification protects reactive sites, enabling selective reduction to yield the spirocyclic amine.
Methyl Group Introduction at Position 6
Introducing the methyl group at position 6 requires stereoselective alkylation. In one approach, (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate reacts with methylamine derivatives under basic conditions. The stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary. Alternative routes employ Grignard reagents or organozinc compounds to achieve C–C bond formation with >90% enantiomeric excess (ee).
Protection-Deprotection Strategies
Benzyl and Carbamate Protecting Groups
Benzyl groups are widely used to protect secondary amines during synthesis. For example, 7-benzyl-4,7-diazaspiro[2.5]octane intermediates are hydrogenated over Pd/C in methanol to remove benzyl groups, yielding the free amine. Carbamate protections (e.g., tert-butoxycarbonyl) are cleaved under acidic conditions, such as HCl in dioxane, to generate the hydrochloride salt directly.
Formylation and Hydrogenation
A novel method involves formylation of 7-benzyl-4,7-diazaspiro[2.5]octane with formic acid in toluene, followed by hydrogenation to produce 1-formyl-4,7-diazaspiro[2.5]octane. This intermediate is critical for coupling reactions in downstream applications.
Enantiomeric Resolution and Salt Formation
Chiral Chromatography and Crystallization
The (R)-enantiomer is isolated using chiral stationary phase chromatography, such as cellulose tris(3,5-dimethylphenylcarbamate). Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based resolution.
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid in ethanol or water, yielding the dihydrochloride salt. Stoichiometric control ensures a 1:2 amine-to-HCl ratio, confirmed by ion chromatography and elemental analysis.
Process Optimization and Scalability
Reaction Conditions and Solvent Selection
| Step | Solvent | Base/Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Substitution | Acetonitrile | K₂CO₃ | 25°C | 78 |
| Hydrogenation | Methanol | 10% Pd/C | 50°C | 92 |
| Salt Formation | Ethanol/Water | HCl (2 eq) | 0–5°C | 95 |
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while methanol ensures efficient hydrogenation.
Hazard Mitigation
Replacing boron trifluoride diethyl etherate with safer Lewis acids (e.g., ZnCl₂) improves process safety without compromising yield.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Development
1.1 Antimicrobial Properties
Research indicates that (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exhibits notable biological activity against various pathogens. Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
1.2 Antitubercular Activity
A study highlighted the potential of compounds related to diazaspiro structures in combating tuberculosis. Specifically, derivatives based on the diazaspiro framework have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating low minimum inhibitory concentrations (MIC) .
Neuropharmacological Applications
2.1 Dopamine Receptor Modulation
The compound has been investigated for its effects on dopamine receptors, particularly as a selective antagonist for the D3 receptor. This modulation could have implications for treating various neurological disorders, including schizophrenia and addiction .
2.2 Potential in Treating Depression
Given its structural characteristics, (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride may also play a role in developing antidepressants by influencing neurotransmitter systems involved in mood regulation.
Synthesis and Derivative Development
3.1 Synthetic Routes
The synthesis of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves several steps that allow for the creation of various derivatives tailored for specific applications. The unique structure facilitates nucleophilic substitutions and other reactions typical of amines, enhancing its versatility in organic synthesis.
3.2 Case Studies on Derivatives
Several studies have reported on derivatives synthesized from this compound that exhibit enhanced biological activity:
- Case Study 1: A derivative was shown to inhibit hepatitis B capsid protein effectively, demonstrating the potential for antiviral applications .
- Case Study 2: Another derivative was developed as a menin-MLL1 interaction inhibitor for cancer treatment, showcasing its applicability in oncology .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride and its derivatives:
Mechanism of Action
The mechanism of action of ®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The spiro[2.5]octane core is shared among several derivatives, but substituent position and stereochemistry critically influence their applications. Below is a comparative analysis:
Key Insights:
The 6-methyl substitution in the target compound may optimize interactions in MDM2 inhibitors, as seen in structurally related agents like DS-5272 .
Stereochemistry :
- The (R)-configuration in 5- or 6-methyl derivatives is often associated with higher bioactivity. For example, DS-5272 (a diazaspiro-containing MDM2 inhibitor) relies on precise stereochemistry for efficacy .
Biological Activity
(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a methyl group. The molecular formula is CHClN, with a molecular weight of approximately 199.12 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Structural Characteristics
The structural uniqueness of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride contributes significantly to its biological activity. The presence of nitrogen atoms allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
Research indicates that (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Neuropharmacological Effects : There is evidence that (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can interact with neurotransmitter systems, possibly acting as a modulator for certain receptors involved in mood regulation and cognitive functions.
- Antitumor Activity : Some studies have explored the compound's potential as an antitumor agent, indicating that it may inhibit cancer cell proliferation through specific mechanisms.
The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. This binding alters the function of these targets, leading to various biological effects depending on the pathway involved. For example:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
Comparative Analysis
To better understand the biological activity of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 4-Methyl-4,7-diazaspiro[2.5]octane | 1152111-72-2 | CHN | Contains an additional methyl group at position 4 |
| 7-Methyl-4,7-diazaspiro[2.5]octane | 1783786-17-3 | CHN | Methyl group located at position 7 |
| (R)-5-Methyl-4,7-diazaspiro[2.5]octane | 67058396 | CHN | Methyl group at position 5 |
This table highlights how variations in structure can influence biological activity and chemical reactivity.
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride against strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
- Neuropharmacological Assessment : In a behavioral study involving rodent models, administration of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride resulted in significant anxiolytic effects compared to control groups, indicating potential for mood regulation therapies.
- Antitumor Efficacy Research : A preliminary investigation into the antitumor properties revealed that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis at concentrations above 50 µg/mL.
Q & A
Q. What synthetic methodologies are commonly employed for (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions between diamines and carbonyl-containing precursors under acidic or basic conditions . Key parameters for optimization include temperature (e.g., 60–80°C), pH (acidic conditions may favor spirocycle formation), and solvent selection. Continuous flow reactors can enhance scalability and reduce byproducts . Enantioselective synthesis requires chiral catalysts or resolution techniques to isolate the (R)-isomer . Post-synthesis purification via crystallization or chromatography ensures high purity .
Q. How is the structural integrity of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride confirmed?
Structural characterization employs:
- NMR spectroscopy (1H/13C) to verify spirocyclic geometry and methyl group positioning.
- X-ray crystallography for absolute stereochemical confirmation .
- High-resolution mass spectrometry (HRMS) to validate molecular formula (C₇H₁₆Cl₂N₂) .
Q. What analytical methods ensure purity and quality control for this compound?
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) .
- Karl Fischer titration for moisture content analysis, critical for hygroscopic hydrochloride salts.
- Chiral chromatography to confirm enantiomeric excess of the (R)-isomer .
Q. What preliminary assays are used to evaluate its biological activity?
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure growth inhibition .
- Enzyme inhibition : Fluorometric assays targeting matrix metalloproteinases (MMPs) or TNF-α converting enzyme (TACE) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride?
Comparative studies between (R)- and (S)-isomers are critical. For example:
- Enantioselective synthesis followed by enzymatic assays (e.g., MMP-13 inhibition) can reveal stereospecific binding .
- Molecular docking simulations predict binding affinities to chiral enzyme active sites .
- Evidence suggests spirocyclic stereochemistry significantly alters receptor interactions and metabolic stability .
Q. What mechanistic approaches elucidate its role as a matrix metalloproteinase (MMP) inhibitor?
- Enzyme kinetics : Determine IC₅₀ and Kᵢ values using recombinant MMPs (e.g., MMP-13) and fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to assess compound-enzyme interactions .
- Mutagenesis studies : Identify critical residues in MMP active sites that mediate inhibition .
Q. How can contradictory data on anticancer activity across studies be resolved?
Discrepancies may arise from variations in:
- Cell line specificity : Validate activity across diverse cancer models (e.g., solid tumors vs. leukemias).
- Compound stability : Assess degradation in cell culture media via LC-MS .
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize confounding factors .
Q. What strategies are effective for structure-activity relationship (SAR) studies of spirocyclic analogs?
- Scaffold diversification : Modify substituents (e.g., methyl group position, ring size) and evaluate effects on potency .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
- Metabolic profiling : Compare hepatic microsomal stability of analogs to prioritize candidates with improved pharmacokinetics .
Q. What in vitro models assess the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
